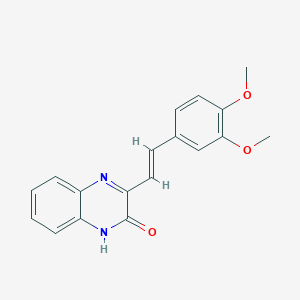

3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one

Description

3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one is a dihydroquinoxalinone derivative featuring a 3,4-dimethoxyphenyl group attached via a vinyl linker to the quinoxaline core. Its synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the arylvinyl moiety, as outlined in .

Properties

IUPAC Name |

3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-16-10-8-12(11-17(16)23-2)7-9-15-18(21)20-14-6-4-3-5-13(14)19-15/h3-11H,1-2H3,(H,20,21)/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOAUSHJSLPSDC-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3NC2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one typically involves the following steps:

Formation of the Hydroquinoxalin-2-one Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.

Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where the hydroquinoxalin-2-one core is reacted with a vinyl halide in the presence of a palladium catalyst.

Attachment of the 3,4-Dimethoxyphenyl Group: This step involves the coupling of the vinyl-substituted hydroquinoxalin-2-one with 3,4-dimethoxyphenylboronic acid using a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Key considerations include the choice of catalysts, solvents, and reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted derivatives .

Scientific Research Applications

3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.

Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound provides stronger electron-donating effects compared to mono-methoxy (e.g., 4-methoxyphenyl in ) or non-aromatic substituents (e.g., benzyl in ). This may enhance stability and π-π stacking in biological systems.

- Synthetic Flexibility : Palladium-mediated cross-couplings (e.g., ) allow precise aryl group introduction, whereas alkylation (e.g., ) or acylation () routes are used for simpler modifications.

Key Observations :

- Antioxidant Potential: The 3,4-dimethoxy substitution pattern (target compound) correlates with strong free radical scavenging in curcumin analogs () , suggesting similar activity.

- Toxicity Profile: Methyl or benzyl-substituted analogs (e.g., ) show low cytotoxicity, while bulkier groups (e.g., cyclohexylamino in ) may pose higher metabolic clearance risks.

- Solubility Trade-offs : Increased lipophilicity (higher LogP) in the target compound compared to simpler analogs (e.g., 1-methyl derivative) may reduce aqueous solubility but enhance membrane permeability.

Comparative Advantages and Limitations

- Target Compound: Advantages: Enhanced electronic effects from 3,4-dimethoxy groups likely improve receptor binding; versatile synthesis allows further derivatization.

- Benzyl-Substituted Analog () : Improved CNS penetration but lacks aromatic methoxy groups for targeted interactions.

Biological Activity

3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a hydroquinoxalinone core with a vinyl group substituted by a dimethoxyphenyl moiety. This unique structure is believed to contribute to its biological efficacy, particularly as an inhibitor of tubulin polymerization.

Research indicates that compounds similar to this compound act primarily through the inhibition of microtubule dynamics. They bind to the colchicine site on tubulin, which disrupts microtubule assembly and leads to cell cycle arrest in cancer cells.

Anticancer Efficacy

A study highlighted the antiproliferative potency of analogues related to this compound against various human cancer cell lines, including melanoma and breast cancer. The most potent analogues demonstrated IC50 values in the nanomolar range, indicating strong inhibitory effects on cell proliferation (Table 1).

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 5j | Melanoma | 10.9 |

| 5k | Lung Cancer | 13.7 |

| 5l | Breast Cancer | 13.8 |

| 5m | Melanoma | 22.4 |

| 5t | Lung Cancer | 9.9 |

Table 1: Antiproliferative activity of selected compounds against human cancer cell lines.

In Vivo Studies

In vivo studies have shown that compounds structurally related to hydroquinoxalinones significantly inhibit tumor growth in xenograft models. For instance, compound 5m (administered at 4 mg/kg) and 5t (5 mg/kg) exhibited significant tumor growth inhibition and reduced metastasis in a highly paclitaxel-resistant melanoma model .

Case Studies

One notable case involved the evaluation of a series of hydroquinoxalinone derivatives where structural modifications were made to enhance biological activity. The results indicated that specific substitutions on the phenyl ring significantly influenced both metabolic stability and anticancer potency. For example, methoxy groups were crucial for maintaining activity, while excessive electron-withdrawing substitutions diminished efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.